molecular formula C13H22O6 B610241 Propargyl-PEG4-(CH2)3-acid CAS No. 1872433-74-3

Propargyl-PEG4-(CH2)3-acid

Cat. No. B610241
CAS RN: 1872433-74-3
M. Wt: 274.31
InChI Key: OEXSTNURGGFVTN-UHFFFAOYSA-N
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Description

Propargyl-PEG4-(CH2)3-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of Propargyl-PEG4-(CH2)3-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG4-(CH2)3-acid is C13H22O6 . It has a molecular weight of 274.3 g/mol . The functional group of this compound is Propargyl/(CH2)3CO2H .


Chemical Reactions Analysis

The propargyl group of Propargyl-PEG4-(CH2)3-acid can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

Propargyl-PEG4-(CH2)3-acid is a liquid . It has a refractive index of n/D 1.460 and a density of 1.164 g/mL . It should be stored at -20°C .

Scientific Research Applications

Bioconjugation

Propargyl-PEG4-(CH2)3-acid can be used for bioconjugation . This process involves the use of the compound to link two biomolecules together, which can be useful in a variety of biological applications.

Building Block for Synthesis

This compound can serve as a building block for the synthesis of small molecules . This makes it a valuable tool in chemical biology and medicinal chemistry.

3. Conjugates of Small Molecules and/or Biomolecules Propargyl-PEG4-(CH2)3-acid can be used to create conjugates of small molecules and/or biomolecules . These conjugates can be used in a variety of research applications, including drug delivery and imaging.

4. Tool Compounds for Chemical Biology and Medicinal Chemistry The compound can be used to create tool compounds that are required for ligation . These tool compounds can be used in various fields of chemical biology and medicinal chemistry.

Antibody-Drug Conjugates

One of the applications of Propargyl-PEG4-(CH2)3-acid is its synthetic incorporation into antibody-drug conjugates . These are used for targeted protein degradation, a promising approach in the treatment of diseases like cancer.

Proteolysis-Targeting Chimeras (PROTAC)

The compound can also be used in the synthesis of proteolysis-targeting chimeras (PROTAC) molecules . These molecules are used for targeted protein degradation, which is a promising strategy in drug development.

Click Chemistry

The propargyl group in the compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage, which is useful in a variety of research applications.

Solubility Enhancement

The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property is particularly useful in biological applications where solubility can be a limiting factor.

Mechanism of Action

Target of Action

Propargyl-PEG4-(CH2)3-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the Proteolysis Targeting Chimera (PROTAC) technology . This technology uses two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

This compound features a carboxylic acid at one end and a propargyl group at the other . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG4-(CH2)3-acid are those involved in protein degradation . The compound can be used in the synthesis of PROTACs, which act as stoichiometric degraders, resulting in degradation of target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in Propargyl-PEG4-(CH2)3-acid increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of the action of Propargyl-PEG4-(CH2)3-acid is the degradation of target proteins . For example, in the synthesis of BTK-IAP PROTACs, the compound leads to the degradation of Bruton’s Tyrosine Kinase (BTK) protein .

Action Environment

The action of Propargyl-PEG4-(CH2)3-acid can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction between the propargyl group and azide-bearing compounds can be affected by the presence of copper ions . Additionally, the compound’s stability may be influenced by storage conditions .

Future Directions

Propargyl-PEG4-(CH2)3-acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This suggests that it has potential applications in the field of drug delivery and medicinal chemistry.

properties

IUPAC Name

4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O6/c1-2-5-16-7-9-18-11-12-19-10-8-17-6-3-4-13(14)15/h1H,3-12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXSTNURGGFVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG4-(CH2)3-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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